molecular formula C27H22N2O6 B10901203 3-[(4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

3-[(4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B10901203
M. Wt: 470.5 g/mol
InChI Key: IRNCXWCSDGNGGD-HZHRSRAPSA-N
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Description

3-[(4-{[1-(4-ETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is a synthetic organic compound that belongs to the class of benzoic acids This compound is characterized by its complex structure, which includes a benzoic acid moiety linked to a phenoxy methyl group and a pyrimidinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[1-(4-ETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrimidinylidene Intermediate: The synthesis begins with the preparation of the pyrimidinylidene intermediate. This can be achieved by reacting 4-ethylbenzaldehyde with urea under acidic conditions to form the corresponding pyrimidinylidene derivative.

    Coupling with Phenoxy Methyl Group: The pyrimidinylidene intermediate is then coupled with 4-hydroxybenzyl alcohol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the phenoxy methyl derivative.

    Introduction of the Benzoic Acid Moiety: Finally, the phenoxy methyl derivative is reacted with 3-bromobenzoic acid under basic conditions to introduce the benzoic acid moiety, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[1-(4-ETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, with reagents such as alkyl halides or amines to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[(4-{[1-(4-ETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrimidinylidene group suggests potential interactions with DNA or RNA, while the benzoic acid moiety may facilitate binding to proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-{[1-(4-METHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID: Similar structure with a methyl group instead of an ethyl group.

    3-[(4-{[1-(4-PHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID: Similar structure without the ethyl group.

Uniqueness

The unique feature of 3-[(4-{[1-(4-ETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is the presence of the ethyl group on the phenyl ring, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C27H22N2O6

Molecular Weight

470.5 g/mol

IUPAC Name

3-[[4-[(E)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H22N2O6/c1-2-17-6-10-21(11-7-17)29-25(31)23(24(30)28-27(29)34)15-18-8-12-22(13-9-18)35-16-19-4-3-5-20(14-19)26(32)33/h3-15H,2,16H2,1H3,(H,32,33)(H,28,30,34)/b23-15+

InChI Key

IRNCXWCSDGNGGD-HZHRSRAPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)/C(=O)NC2=O

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=O)NC2=O

Origin of Product

United States

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